(S)-Citalopram-d4 Oxalate

Beschreibung

BenchChem offers high-quality (S)-Citalopram-d4 Oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Citalopram-d4 Oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C22H23FN2O5 |

|---|---|

Molekulargewicht |

418.5 g/mol |

IUPAC-Name |

(1S)-1-[3-(dimethylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid |

InChI |

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1/i5D,6D,7D,8D; |

InChI-Schlüssel |

KTGRHKOEFSJQNS-AIQZQQGWSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[C@]2(C3=C(CO2)C=C(C=C3)C#N)CCCN(C)C)[2H])[2H])F)[2H].C(=O)(C(=O)O)O |

Kanonische SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Introduction: The Role of Stable Isotope Labeling in Pharmaceutical Analysis

An In-depth Technical Guide to (S)-Citalopram-d4 Oxalate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and application of (S)-Citalopram-d4 Oxalate. It emphasizes the scientific principles and practical methodologies that ensure data integrity in quantitative bioanalysis.

(S)-Citalopram, known pharmaceutically as Escitalopram, is the therapeutically active S-enantiomer of the selective serotonin reuptake inhibitor (SSRI) Citalopram.[1][2] It is widely prescribed for the treatment of major depressive disorder and generalized anxiety disorder.[3] Accurate quantification of Escitalopram and its metabolites in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies.

The "gold standard" for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The reliability of this technique hinges on the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis. An ideal IS is a stable isotope-labeled (SIL) version of the analyte. (S)-Citalopram-d4 Oxalate is the deuterated analogue of Escitalopram, designed specifically for this purpose.[4] Its co-eluting chromatographic behavior and near-identical ionization efficiency, combined with its distinct mass-to-charge ratio (m/z), allow for precise and accurate quantification by correcting for matrix effects and procedural losses.[5][6]

Core Chemical and Physical Properties

(S)-Citalopram-d4 Oxalate is the oxalate salt of Escitalopram where four hydrogen atoms on the 4-fluorophenyl ring have been replaced with deuterium. This substitution renders the molecule 4 Daltons heavier than the unlabeled compound without significantly altering its chemical properties.

Chemical Structure

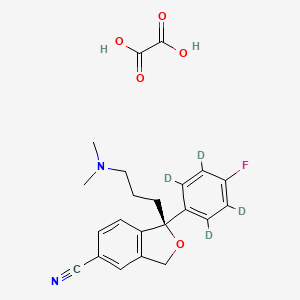

Figure 1. The chemical structure of (S)-Citalopram-d4 Oxalate. The four deuterium (D) atoms are located on the fluorophenyl moiety. The molecule is the S-enantiomer at the chiral center and is formulated as an oxalate salt.

Quantitative Data Summary

The fundamental properties of (S)-Citalopram-d4 Oxalate are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (1S)-1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl-d4)-1,3-dihydro-5-isobenzofurancarbonitrile oxalate | [4] |

| Synonyms | Escitalopram-d4 Oxalate, (S)-(+)-Citalopram-d4 Oxalate | [4][5] |

| Molecular Formula | C₂₂H₁₉D₄FN₂O₅ | [4] |

| Molecular Weight | 418.45 g/mol | [4][6] |

| Appearance | White to Off-White Solid | [4][7] |

| Storage | 2-8°C, protected from moisture | [4][7] |

Synthesis and Structural Confirmation

The synthesis of (S)-Citalopram-d4 requires a specialized precursor, typically deuterated 4-fluorobromobenzene, to introduce the stable isotopes into the final structure. The general synthetic strategy mirrors that of unlabeled Escitalopram, which involves sequential Grignard reactions followed by chiral resolution and cyclization.[8]

Representative Synthetic Workflow

The causality behind this multi-step synthesis is the controlled construction of the complex tricycle and the introduction of the key functional groups. Using a deuterated Grignard reagent is a common and efficient strategy for site-specific isotope labeling.

Caption: Proposed synthetic pathway for (S)-Citalopram-d4 Oxalate.

Analytical Characterization: A Self-Validating System

Confirmation of the final product's identity and purity is critical. A combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating system.

-

Mass Spectrometry (MS): The primary purpose of MS is to confirm the molecular weight and, by extension, the successful incorporation of the four deuterium atoms. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of the deuterated molecule (e.g., [M+H]⁺ at m/z 329.2 for the free base), which is +4 Da compared to the unlabeled analogue (m/z 325.2). This mass shift is the definitive proof of deuteration.[9]

-

¹H NMR Spectroscopy: While MS confirms the mass, ¹H NMR confirms the location of the deuterium labels. In the ¹H NMR spectrum of (S)-Citalopram-d4, the signals corresponding to the protons on the fluorophenyl ring will be absent or significantly diminished. This absence validates the site-specific nature of the labeling. The remaining proton signals (e.g., from the dimethylamino propyl sidechain) should match those of an authentic Escitalopram standard.

-

Purity Analysis (HPLC): The chemical and chiral purity is typically assessed using High-Performance Liquid Chromatography (HPLC) with a chiral column. The sample should show a single major peak at the retention time of Escitalopram, with purity levels typically exceeding 98%.

Application Protocol: Quantification of Escitalopram in Human Plasma

The primary application of (S)-Citalopram-d4 Oxalate is as an internal standard for the quantification of Escitalopram in biological samples.[5][10] The following protocol is a representative LC-MS/MS workflow.

Experimental Workflow Diagram

Caption: Bioanalytical workflow for Escitalopram quantification.

Step-by-Step Methodology

This protocol is designed to be self-validating through the inclusion of quality control (QC) samples at multiple concentration levels.

-

Preparation of Standards and Internal Standard:

-

Prepare a primary stock solution of Escitalopram Oxalate and (S)-Citalopram-d4 Oxalate in methanol at 1 mg/mL.

-

Create a series of working standard solutions of Escitalopram by serial dilution for the calibration curve (e.g., 1-500 ng/mL).

-

Prepare a single internal standard working solution (e.g., 100 ng/mL) of (S)-Citalopram-d4 Oxalate.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution to all tubes (except blanks) and vortex briefly. The IS is added early to account for loss in all subsequent steps.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Conditions:

-

The chromatographic separation is crucial for isolating the analyte from matrix interferences. A reverse-phase C18 column is standard.[11]

-

The mass spectrometer is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), providing high selectivity.

-

| Parameter | Condition | Rationale |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides efficient separation of the analyte from matrix components. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation ([M+H]⁺) of the analyte. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the reverse-phase column. |

| Flow Rate | 0.35 mL/min | Standard flow rate for analytical LC-MS. |

| Gradient | 10% B to 90% B over 3 min | Ensures sharp peak shape and elution of the analyte. |

| Ionization Mode | Positive Electrospray (ESI+) | Citalopram contains a tertiary amine that is readily protonated. |

| MRM Transition (Analyte) | 325.2 -> 109.0 | Selective transition for Escitalopram.[11] |

| MRM Transition (IS) | 329.2 -> 109.0 | The +4 Da shift in the precursor ion confirms the IS, while the fragment ion can be the same. |

-

Data Analysis and Validation:

-

Integrate the peak areas for both the Escitalopram and (S)-Citalopram-d4 MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = Area(Analyte) / Area(IS).

-

Construct a calibration curve by plotting the PAR against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.

-

The concentration of Escitalopram in unknown samples is determined from this curve. The assay is considered valid if the QC samples are within ±15% of their nominal values.

-

Conclusion

(S)-Citalopram-d4 Oxalate is an indispensable tool for modern pharmaceutical research and development. Its design as a stable isotope-labeled internal standard provides the foundation for robust, reliable, and high-precision bioanalytical methods. By correcting for inevitable experimental variations, it ensures that the quantitative data generated in pharmacokinetic and clinical studies are of the highest integrity, ultimately supporting the safe and effective use of Escitalopram.

References

-

A;, P. S. S. A. G. (n.d.). Colorimetric Method for the Estimation of Escitalopram Oxalate in Tablet Dosage Form. Indian journal of pharmaceutical sciences. Retrieved from [Link]

-

Pichini, S., et al. (2006). Quantification of citalopram or escitalopram and their demethylated metabolites in neonatal hair samples by liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology. Retrieved from [Link]

-

IJNRD. (n.d.). Spectroscopic Method For Quantification Of Escitalopram Oxalate In Bulk And Tablet Dosage Form. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of Escitalopram Oxalate. Retrieved from [Link]

-

Ram, S., et al. (1990). Synthesis of a selective serotonin uptake inhibitor: [11C]citalopram. Journal of labeled compounds & radiopharmaceuticals. Retrieved from [Link]

-

Axios Research. (n.d.). (S)-Citalopram-d4 Oxalate (Escitalopram-d4 Oxalate). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (S)-Citalopram-d4 Oxalate. Retrieved from [Link]

-

Hemalatha, P., et al. (2012). Colourimetric Estimation of Escitalopram Oxalate in Formulation by Ion Association Complex with Methyl Orange. Asian Journal of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Escitalopram oxalate. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Citalopram. Retrieved from [Link]

-

Al-Ghananeem, A. M., et al. (2020). Application of LC-ESI-MS/MS Method for Analysis of Escitalopram Oxalate in Human Urine and Pharmaceutical Dosage Forms. Journal of chromatographic science. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectral data of escitalopram. Retrieved from [Link]

- Google Patents. (n.d.). Method for the preparation of citalopram.

-

OSTI.GOV. (1990). Synthesis of sup 11 C-labeled citalopram, a selective serotonin uptake inhibitor. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Citalopram - Wikipedia [en.wikipedia.org]

- 3. ijnrd.org [ijnrd.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Escitalopram oxalate | 219861-08-2 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of citalopram or escitalopram and their demethylated metabolites in neonatal hair samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Application of LC-ESI-MS/MS Method for Analysis of Escitalopram Oxalate in Human Urine and Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Properties of (S)-Citalopram-d4 Oxalate in Methanol and Water

Introduction

(S)-Citalopram, the therapeutically active enantiomer of the antidepressant citalopram, is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the management of major depressive disorder and other mood disorders.[1] The deuterated analogue, (S)-Citalopram-d4 Oxalate, serves as a crucial internal standard in pharmacokinetic and analytical studies, enabling precise quantification in biological matrices.[2] Understanding the solubility of this deuterated compound in common laboratory solvents like methanol and water is a fundamental prerequisite for accurate stock solution preparation, formulation development, and the design of robust analytical methodologies.[3][4]

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-Citalopram-d4 Oxalate. We will delve into the theoretical principles governing its solubility, present established qualitative and quantitative data, and provide detailed, field-proven experimental protocols for determining its solubility profile. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical properties.

Theoretical Framework: The Science of Solubility

The solubility of a pharmaceutical compound is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent. For (S)-Citalopram-d4 Oxalate, key factors include its molecular structure, crystal lattice energy, and the nature of the solvent.

-

(S)-Citalopram Structure and Polarity: The base molecule, (S)-citalopram, possesses both lipophilic (the fluorophenyl and phthalane rings) and hydrophilic (the tertiary amine) moieties. The presence of the polar tertiary amine group, which can be protonated, significantly influences its interaction with polar solvents.

-

Oxalate Salt Form: The formation of an oxalate salt drastically enhances the aqueous solubility compared to the free base. The ionic nature of the salt allows for favorable interactions with polar solvents like water.

-

Impact of Deuteration: The substitution of four hydrogen atoms with deuterium in (S)-Citalopram-d4 Oxalate results in a marginal increase in molecular weight. While deuterium substitution can affect metabolic pathways (the kinetic isotope effect), its impact on equilibrium properties like solubility is generally considered negligible.[5] The fundamental intermolecular forces governing solubility remain virtually unchanged.[]

-

Solvent Properties:

-

Methanol (CH₃OH): A polar protic solvent, methanol is highly effective at solvating (S)-Citalopram-d4 Oxalate.[7][8] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its capacity to dissolve a wide array of organic compounds, makes it an excellent solvent for this molecule.[9][10]

-

Water (H₂O): As the universal biological solvent, water's high polarity and extensive hydrogen-bonding network are critical for drug delivery.[11][12] The solubility of ionizable compounds like (S)-Citalopram-d4 Oxalate in aqueous media is highly dependent on pH.

-

Solubility Profile of (S)-Citalopram Oxalate

While specific quantitative data for the deuterated form is not readily published, the solubility is expected to be nearly identical to that of the non-deuterated Escitalopram Oxalate. The established solubility profile is summarized below.

Qualitative Solubility

Based on United States Pharmacopeia (USP) definitions, the solubility of Escitalopram Oxalate is well-characterized.

| Solvent | USP Solubility Classification | Approximate Parts of Solvent for 1 Part of Solute |

| Methanol | Freely Soluble | From 1 to 10 |

| Water | Sparingly Soluble | From 30 to 100 |

| Ethanol | Sparingly Soluble | From 30 to 100 |

Source: Data synthesized from multiple sources indicating consistent classifications.[13][14][15]

Quantitative Solubility Data

Quantitative solubility data provides precise concentrations for saturated solutions. The following data has been reported for Escitalopram Oxalate:

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| Water | 20.72 | 50 |

| DMSO | 41.44 | 100 |

Source: Tocris Bioscience.

Experimental Determination of Solubility

Two primary types of solubility assays are employed in drug development: kinetic and thermodynamic. Each provides different, yet complementary, insights into a compound's behavior.

Kinetic Solubility Assay

This high-throughput method is typically used in early drug discovery to assess the solubility of a compound after being introduced to an aqueous buffer from a DMSO stock solution.[16][17] It measures the concentration at which a compound precipitates under these specific, non-equilibrium conditions.

The kinetic solubility assay mimics the scenario where a compound dissolved in an organic solvent is diluted into an aqueous environment, a common step in many in vitro biological assays. The workflow is designed for speed and automation.

Caption: Workflow for Kinetic Solubility Determination.

-

Preparation of Stock Solution: Accurately weigh (S)-Citalopram-d4 Oxalate and dissolve in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.

-

Plate Setup: Using a liquid handler or calibrated multichannel pipette, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[18]

-

Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) with consistent shaking for a defined period (e.g., 2 hours).[19] This allows the system to approach a pseudo-equilibrium, where precipitation of the supersaturated solution occurs.

-

Separation of Precipitate: Filter the solutions using a solubility filter plate (e.g., 0.45 µm pore size) to separate any precipitated compound from the soluble fraction.[19]

-

Quantification: Analyze the concentration of (S)-Citalopram-d4 Oxalate in the filtrate using a suitable analytical method. LC-MS/MS is preferred for its sensitivity and specificity, especially when using a deuterated standard.[16] A calibration curve prepared in the same buffer/DMSO mixture is used for accurate quantification.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the compound remains in solution without precipitating.

Thermodynamic Solubility Assay

This method measures the equilibrium solubility of a compound, which is the true saturation point of a substance in a solvent at a given temperature and pressure.[20] It is a lower-throughput but more accurate representation of a compound's intrinsic solubility and is critical for late-stage development and formulation.[21]

The thermodynamic, or "shake-flask," method ensures that the solid compound is in equilibrium with its dissolved state. This is achieved by adding an excess of the solid compound to the solvent and allowing sufficient time for equilibrium to be reached.

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation: Add an excess amount of solid (S)-Citalopram-d4 Oxalate to a series of glass vials. The excess is critical to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the test solvent (e.g., methanol or purified water) to each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or rotator. Agitate the samples for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[20] The temperature should be strictly controlled (e.g., 25°C ± 0.5°C).

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. For a more complete separation, centrifuge the vials at high speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet. Immediately filter the aliquot through a chemically inert syringe filter (e.g., PTFE, 0.22 µm) to remove any remaining microscopic particles.

-

Dilution and Quantification: Accurately dilute the filtered sample with an appropriate mobile phase or solvent. Quantify the concentration of (S)-Citalopram-d4 Oxalate using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.[22]

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent under the specified conditions. The experiment should be performed in replicate (n≥3) to ensure statistical validity.

Conclusion

(S)-Citalopram-d4 Oxalate is freely soluble in methanol and sparingly soluble in water. This solubility profile is dictated by the physicochemical properties of the parent molecule and its oxalate salt form, with the deuteration having a negligible impact on this equilibrium property. The high solubility in methanol makes it an ideal solvent for preparing concentrated stock solutions for analytical purposes. While its aqueous solubility is lower, it is sufficient for many biological and analytical applications, though pH will be a critical factor to control in unbuffered aqueous solutions. For rigorous characterization, the thermodynamic shake-flask method is the gold standard, providing the true equilibrium solubility value essential for formulation and biopharmaceutical assessment. The higher-throughput kinetic assay remains a valuable tool for rapid screening in early-stage research. A thorough understanding and experimental validation of these solubility properties are paramount for the successful application of (S)-Citalopram-d4 Oxalate in a research and development setting.

References

-

U.S. Food and Drug Administration. LEXAPRO™ (escitalopram oxalate) TABLETS/ORAL SOLUTION Rx Only. [Link]

-

ResearchGate. Investigation on the solubility of antidepressant drug escitalopram in subcritical water. [Link]

-

International Journal of Creative Research Thoughts. NOVEL SPECTROPHOTOMETRIC ANALYTICAL METHODS FOR THE QUANTITATIVE ANALYSIS OF CITALOPRAM. [Link]

-

Veeprho. (S)-Citalopram-D4 (Oxalate Salt). [Link]

-

U.S. Food and Drug Administration. Celexa (citalopram hydrobromide) 10 mg/5 ml oral solution. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

National Center for Biotechnology Information. Escitalopram. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

National Center for Biotechnology Information. Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions. [Link]

-

National Center for Biotechnology Information. Deuterium in drug discovery: progress, opportunities and challenges. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Purosolv. How Methanol is Used in the Extraction of Natural Compounds for Pharmaceuticals. [Link]

-

ResearchGate. Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions. [Link]

-

National Center for Biotechnology Information. Development and Characterization of Citalopram-Loaded Thermosensitive Polymeric Micelles for Nasal Administration. [Link]

-

Purosolv. Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing. [Link]

-

The International Journal of Engineering Research. Determination of Citalopram by RP-HPLC & it's stability indicative studies. [Link]

-

Pharmaca. The Importance of Solubility for New Drug Molecules. [Link]

-

YMER. METHOD DEVELOPMENT AND VALIDATION OF CITALOPRAM HYDROBROMIDE IN BULK AND TABLET DOSAGE FORM BY UV-SPECTROSCOPY. [Link]

-

Trinity Drug Development. From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. [Link]

-

European Journal of Chemistry. Simultaneous determination of citalopram, paroxetine, fluoxetine, and sertraline by high-temperature liquid chromatography. [Link]

-

ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

-

World Journal of Pharmaceutical Research. FORMULATION AND EVALUATION OF CO-CRYSTALS OF CITALOPRAM HYDROBROMIDE. [Link]

-

Taylor & Francis Online. Spectrofluorometric Determination of Citalopram HBr in Tablets. [Link]

-

MIM. Water solubility: Significance and symbolism. [Link]

-

ResearchGate. Spectrophotometric determination of citalopram hydrobromide in tablet dosage form using chloranil. [Link]

-

Slideshare. Methanol as a Versatile Solvent in Drug Formulation. [Link]

-

U.S. Food and Drug Administration. LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. [Link]

-

TIAFT. Deuterated Drugs. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. biomedpharmajournal.org [biomedpharmajournal.org]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioscientia.de [bioscientia.de]

- 7. The Role of Methanol in Pharma-Grade Compound Extraction [purosolv.com]

- 8. Why Methanol Is the Preferred Solvent for Pharma Assays [purosolv.com]

- 9. メタノール [sigmaaldrich.com]

- 10. Methanol as a Versatile Solvent in Drug Formulation | PPTX [slideshare.net]

- 11. Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wisdomlib.org [wisdomlib.org]

- 13. Escitalopram Oxalate - LKT Labs [lktlabs.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. inventivapharma.com [inventivapharma.com]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. enamine.net [enamine.net]

- 20. evotec.com [evotec.com]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 22. tijer.org [tijer.org]

Difference between Citalopram-d4 and (S)-Citalopram-d4 Oxalate

Comparative Analysis & Application in Bioanalytical Workflows

Executive Summary

In high-precision quantitative bioanalysis, the selection of an Internal Standard (IS) is not merely a formality—it is the primary determinant of data integrity. While Citalopram-d4 and (S)-Citalopram-d4 Oxalate are both deuterated isotopologues of the antidepressant citalopram, they are not interchangeable .

-

Citalopram-d4 is a racemic mixture (

) typically used for quantifying total citalopram in standard achiral assays. -

(S)-Citalopram-d4 Oxalate (Escitalopram-d4) is the enantiopure

-isomer salt, required specifically for the quantification of Escitalopram (the therapeutically active eutomer) in chiral chromatography or high-sensitivity pharmacokinetic (PK) studies where enantiomeric purity must be tracked.

Misapplication (e.g., using a racemic IS for a chiral assay) introduces peak broadening, retention time shifts, and ionization suppression errors due to the slight chromatographic resolution of deuterium isotopes in chiral environments.

Chemical Identity & Physicochemical Distinctions[1][2][3][4]

The fundamental difference lies in stereochemistry and salt form, which dictates solubility and chromatographic behavior.

Comparative Technical Specifications

| Feature | Citalopram-d4 | (S)-Citalopram-d4 Oxalate |

| Chemical Nature | Racemic Mixture (50% | Enantiopure ( |

| Common Salt Form | Hydrobromide (HBr) or Free Base | Oxalate (Ethanedioate) |

| Primary Analyte | Citalopram (Celexa®) | Escitalopram (Lexapro®) |

| CAS Registry | 1219803-58-3 (HBr); 1219908-84-5 (Base) | 219861-08-2 (Labeled parent ref)* |

| Solubility (Water) | HBr: Soluble; Free Base: Low | Sparingly soluble (Oxalate salt) |

| Chiral Center | C-1 of the isobenzofuran ring | |

| Key Application | Total Citalopram (Achiral LC-MS) | Enantioselective PK / Escitalopram Specific |

*Note: Deuterated enantiopure salts often lack unique CAS numbers in public registries and are frequently referenced by the non-deuterated parent CAS (219861-08-2) with a specific catalog identifier.

Structural Relationship Diagram[5]

Figure 1: Stereochemical relationship between the racemate and the specific enantiomer, mapping to their respective internal standards.[1][2][3]

Analytical Strategy: When to Use Which?

The Causality of Choice

In LC-MS/MS, the Internal Standard must mimic the analyte's behavior exactly—extraction recovery, ionization efficiency, and chromatographic retention.

-

Achiral Chromatography (C18/Phenyl-Hexyl columns):

-

Chiral Chromatography (Chiralcel OD-H / Chirobiotic V):

-

- and

-

Protocol: You MUST use (S)-Citalopram-d4 Oxalate if quantifying Escitalopram.

-

Why: If you use racemic Citalopram-d4, the

-d4 component will elute at a different time than the

-

- and

Salt Form Impact: Oxalate vs. HBr

The Oxalate salt of Escitalopram is chosen for its crystallinity and stability. However, in solution (plasma/urine), the salt dissociates.

-

Critical Step: During Liquid-Liquid Extraction (LLE), the pH must be adjusted (usually alkaline, pH > 9) to convert the oxalate salt back to the free base for extraction into organic solvent. Failure to basify results in poor recovery of the oxalate form.

Experimental Protocols

Protocol A: Chiral Separation of Escitalopram (Enantioselective)

Objective: Quantify (S)-Citalopram specifically in human plasma without interference from (R)-Citalopram.

Materials:

-

Internal Standard: (S)-Citalopram-d4 Oxalate.[9][2][5][6][3][7][8][10]

-

Matrix: Human Plasma.

-

Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

Workflow:

-

Stock Preparation:

-

Dissolve (S)-Citalopram-d4 Oxalate in Methanol to 1 mg/mL.

-

Note: Correct for the oxalate salt weight (MW ~414.[2]43) to get the free base concentration equivalent if reporting as free base.

-

-

Sample Extraction (LLE):

-

Aliquot 200 µL Plasma.

-

Add 20 µL IS Working Solution (50 ng/mL).

-

Alkalinization (Crucial): Add 100 µL 0.5 M NaOH or Ammonia buffer (pH 10). This converts the oxalate salt to the lipophilic free base.

-

Add 3 mL n-Hexane:Isoamyl alcohol (98:2 v/v) .

-

Vortex (5 min) -> Centrifuge (3000g, 10 min).

-

Transfer organic layer -> Evaporate to dryness under

at 40°C. -

Reconstitute in 200 µL Mobile Phase.

-

-

LC-MS/MS Conditions:

-

Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (pH 4.5) (90:10 v/v). High organic content is often needed for chiral columns.

-

Flow Rate: 0.5 mL/min (Isocratic).

-

Detection: MRM Mode (Positive ESI).

-

Escitalopram:

325.2 -

(S)-Citalopram-d4:

329.2

-

-

Self-Validating Check:

Inject a neat solution of Racemic Citalopram-d4 onto this chiral method. You should see two distinct peaks (

Workflow Visualization

Figure 2: Decision tree for Internal Standard selection based on analytical requirements.

References

-

Rochat, B., et al. (1995). Analysis of Enantiomers of Citalopram and Its Demethylated Metabolites in Plasma of Depressive Patients Using Chiral Reverse‐Phase Liquid Chromatography. Therapeutic Drug Monitoring. Link

-

Haupt, D. (1996). Determination of citalopram enantiomers in human plasma by liquid chromatographic separation on a Chiral-AGP column. Journal of Chromatography B: Biomedical Sciences and Applications. Link

-

FDA Access Data. (2023). Celexa (citalopram hydrobromide) and Lexapro (escitalopram oxalate) Prescribing Information. Link

-

Simson Pharma. Escitalopram D4 Oxalate Product Specification (CAS 219861-08-2 Ref). Link

-

Hegstad, S., et al. (2017). Enantiomeric separation and quantification of citalopram in serum by ultra-high performance supercritical fluid chromatography-tandem mass spectrometry. Journal of Chromatography B. Link

Sources

- 1. guidechem.com [guidechem.com]

- 2. (S)-Citalopram Oxalate | CAS: 219861-08-2 | ChemNorm [chemnorm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Citalopram-d4 | C20H21FN2O | CID 76973121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-Citalopram Oxalate | CAS: 219861-08-2 | ChemNorm [chemnorm.com]

- 6. CAS 219861-08-2: Escitalopram oxalate | CymitQuimica [cymitquimica.com]

- 7. vivanls.com [vivanls.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Escitalopram oxalate | 219861-08-2 [chemicalbook.com]

- 10. Escitalopram oxalate | 219861-08-2 [chemicalbook.com]

Technical Guide: Isotopic Purity Requirements for (S)-Citalopram-d4 Oxalate

[1]

Executive Summary

In regulated bioanalysis (GLP/GCP), the integrity of quantitative data hinges on the reliability of the Internal Standard (IS). For selective serotonin reuptake inhibitors (SSRIs) like (S)-Citalopram (Escitalopram) , the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard to compensate for matrix effects, recovery losses, and ionization variability.[1]

However, the isotopic purity of the SIL-IS—specifically (S)-Citalopram-d4 Oxalate —is a critical critical quality attribute (CQA). Insufficient isotopic enrichment leads to "cross-talk" (signal contribution) in the analyte channel, artificially inflating concentrations and causing method validation failures at the Lower Limit of Quantitation (LLOQ).

This guide details the technical specifications, interference mechanisms, and validation protocols required to ensure (S)-Citalopram-d4 Oxalate meets the stringent requirements of FDA and ICH M10 guidelines.[1]

Molecular Specifications & Role as Internal Standard[1]

Chemical Identity[2][3][4]

-

Chemical Structure: The deuterium labels are strategically located on the 4-fluorophenyl ring (positions 2, 3, 5, 6).[1] This placement is chemically stable and prevents deuterium loss (H/D exchange) during acidic extraction or storage.

-

Salt Form: The Oxalate salt is preferred over the hydrobromide or hydrochloride for reference standards due to its superior crystallinity, non-hygroscopic nature, and long-term stability.

Mass Spectrometry Characteristics (LC-MS/MS)

The choice of d4-labeling provides a mass shift of +4 Da, which is sufficient to avoid overlap with the natural isotopic envelope (M+1, M+2) of the analyte.

| Parameter | Analyte: (S)-Citalopram | Internal Standard: (S)-Citalopram-d4 |

| Precursor Ion (M+H)+ | m/z 325.2 | m/z 329.2 |

| Product Ion (Quant) | m/z 109.1 | m/z 113.1 |

| Fragmentation Logic | Cleavage of the fluorophenyl moiety.[1] | Cleavage of the d4-fluorophenyl moiety. |

| Retention Time | ~1.5 - 3.0 min (Method Dependent) | Co-elutes (minimal isotope effect) |

Critical Insight: The fragmentation pathway is key. Because the label is on the fluorophenyl ring, the product ion also shifts by +4 Da (109 → 113). If the label were on the propyl chain, the product ion would remain 109, increasing the risk of cross-talk if the mass resolution is not sufficient.

The Core Challenge: Isotopic Purity & Cross-Talk

The "Blank" Problem (Interference)

Isotopic purity is defined by the absence of the unlabeled (d0) isotopologue. If your (S)-Citalopram-d4 standard contains 0.5% of d0-Citalopram, spiking this IS into a "blank" matrix will generate a signal in the analyte channel (325 → 109) .[1]

-

Scenario: You spike IS at 100 ng/mL.

-

Impurity: 0.5% d0 present.

-

Result: 0.5 ng/mL of "fake" analyte appears in all samples.

-

Impact: If your LLOQ is 0.1 ng/mL, this interference (0.5 ng/mL) is 500% of your LLOQ , causing immediate validation failure.[1]

Regulatory Acceptance Criteria

According to FDA Bioanalytical Method Validation (2018) and ICH M10 (2022) guidelines:

-

Selectivity: The interference in the blank sample (spiked with IS) must be < 20% of the LLOQ response for the analyte.

-

IS Purity: While certificates of analysis (CoA) often state >98% chemical purity, isotopic enrichment >99.0% is recommended for high-sensitivity assays.[1]

Visualization: Fragmentation & Interference Logic

The following diagram illustrates the LC-MS/MS fragmentation pathway and how isotopic impurities cause signal overlap (Cross-Talk).

Caption: Figure 1. LC-MS/MS Fragmentation pathway showing how d0-impurity in the d4-IS creates a false signal in the analyte quantification channel (Red Path).

Analytical Validation Protocol

To validate the suitability of a specific lot of (S)-Citalopram-d4 Oxalate, perform the following "Zero Sample" test protocol before beginning full method validation.

Protocol: IS Interference Check (The "Zero Sample" Test)

Objective: Determine if the IS contribution to the analyte signal exceeds 20% of the LLOQ.

Reagents:

-

Blank Matrix (Plasma/Urine) from 6 different sources.[6]

-

(S)-Citalopram-d4 Oxalate Stock Solution (1 mg/mL).

Workflow:

-

Define LLOQ: Establish the target LLOQ (e.g., 0.5 ng/mL).

-

Prepare Samples:

-

Sample A (Double Blank): Matrix only (No Analyte, No IS).

-

Sample B (Zero Sample): Matrix + IS (at working concentration, e.g., 50 ng/mL).[1]

-

Sample C (LLOQ Standard): Matrix + Analyte (at LLOQ) + IS.

-

-

LC-MS/MS Analysis: Inject n=6 replicates of each.

-

Calculation:

Acceptance Criteria:

-

Sample A: No signal (noise only).

-

Sample B (Interference): Must be ≤ 20% of the response in Sample C.

-

Sample C (LLOQ): S/N ratio must be ≥ 5:1 (or ≥ 10:1 depending on SOP).

Validation Logic Flow

Caption: Figure 2. Decision tree for validating Isotopic Purity suitability prior to full method validation.

Summary of Requirements

| Feature | Requirement | Reason |

| Isotopic Enrichment | ≥ 99.0 atom % D | Minimizes d0 contribution to <0.1%, ensuring LLOQ integrity. |

| Chemical Purity | ≥ 98% | Prevents non-isotopic impurities from suppressing ionization. |

| Chiral Purity | S-Enantiomer (>98% ee) | Essential for chiral LC methods. For achiral methods, racemate is acceptable only if it co-elutes perfectly.[1] |

| Label Position | Ring-labeled (d4) | Ensures the mass shift is retained in the primary fragment ion (m/z 113). |

References

-

US Food and Drug Administration (FDA). (2022).[8] M10 Bioanalytical Method Validation and Study Sample Analysis.

-

European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation.

-

Rochat, B., et al. (2023).[1] "Association between Plasma Metabolic Profiles of the Antidepressant Escitalopram and Clinical Response." Biological and Pharmaceutical Bulletin.

-

BenchChem. (2025).[9] "Quantification of Escitalopram in Brain Tissue by LC-MS/MS." Application Note.

-

MedChemExpress. (2024). "Escitalopram-d4 oxalate Product Information."

Sources

- 1. Association between Plasma Metabolic Profiles of the Antidepressant Escitalopram and Clinical Response in Subjects with Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-Citalopram-d4 Oxalate (Escitalopram-d4 Oxalate) | Axios Research [axios-research.com]

- 3. veeprho.com [veeprho.com]

- 4. vivanls.com [vivanls.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 7. trungtamthuoc.com [trungtamthuoc.com]

- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Certificate of Analysis (CoA) Data for (S)-Citalopram-d4 Oxalate

Executive Summary

This technical guide provides a comprehensive analysis of the Certificate of Analysis (CoA) data for (S)-Citalopram-d4 Oxalate , a stable isotope-labeled internal standard (SIL-IS) critical for the bioanalysis of the antidepressant Escitalopram. Designed for pharmaceutical scientists and bioanalysts, this document deconstructs the physicochemical specifications, isotopic enrichment criteria, and analytical validation protocols required to ensure data integrity in LC-MS/MS assays.

Chemical Identity & Structural Characterization[1][2]

(S)-Citalopram-d4 Oxalate is the deuterated analog of Escitalopram Oxalate, the S-enantiomer of Citalopram.[1] The deuterium labeling is typically located on the fluorophenyl ring, providing a mass shift of +4 Da relative to the analyte, which is optimal for mass spectrometric resolution without significant chromatographic isotope effects.

Nomenclature and Identifiers

-

Chemical Name: (S)-1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl-d4)-1,3-dihydroisobenzofuran-5-carbonitrile oxalate.[2][1][3][4][5][6]

-

Unlabeled Parent CAS: 219861-08-2 (Escitalopram Oxalate).[2][1][3][5][7][8]

-

Labeled CAS: N/A (Specific to isotope manufacturer; often referenced as the d4-analog of 219861-08-2).

-

Molecular Formula: C₂₀H₁₇D₄FN₂O[1][8] · C₂H₂O₄[2][4][7][8][9]

-

Molecular Weight: 328.42 (Free Base) + 90.03 (Oxalate) = 418.45 g/mol

Structural Diagram

The stability of the deuterium label is paramount. The p-fluorophenyl positions are chemically inert under standard physiological and extraction conditions, preventing back-exchange of deuterium with the solvent.

Certificate of Analysis (CoA) Data Interpretation

The CoA is the primary document validating the material's suitability for Regulated Bioanalysis (GLP/GCP). Below is a structured breakdown of critical specifications found in a high-quality CoA for this compound.

Table 1: Representative CoA Specifications for (S)-Citalopram-d4 Oxalate[6]

| Test Parameter | Method | Specification | Typical Result |

| Appearance | Visual Inspection | White to off-white solid | White Crystalline Powder |

| Identity (NMR) | ¹H-NMR (DMSO-d₆) | Conforms to structure; D-incorporation confirmed | Conforms |

| Identity (MS) | LC-MS (ESI+) | Mass spectrum corresponds to M+H⁺ | 329.2 Da (Free Base + H⁺) |

| Chemical Purity | HPLC-UV (240 nm) | ≥ 98.0% | 99.4% |

| Isotopic Enrichment | HR-MS / SIM | ≥ 98.0% atom D | 99.1% |

| Chiral Purity | Chiral HPLC | ≥ 98% ee (S-isomer) | 99.8% ee |

| Water Content | Karl Fischer (KF) | Report Value (Typically < 1.0%) | 0.3% |

| Stoichiometry | Elemental Analysis / NMR | 1:1 (Base:Acid) | Conforms |

Technical Deep Dive: Key Parameters

Isotopic Enrichment (Atom % D)

This is the single most critical parameter for an Internal Standard.

-

Requirement: High isotopic purity prevents "cross-talk" or "contribution" to the analyte signal. If the d4 standard contains significant amounts of d0 (unlabeled) material, it will cause false positives in the Escitalopram quantification channel.

-

Calculation: Defined as the abundance of the deuterated isotopologue relative to all isotopologues.

Chiral Purity (Enantiomeric Excess)

Since Escitalopram is the S-enantiomer, the internal standard must also be the S-enantiomer to ensure it co-elutes perfectly with the analyte on chiral columns (if used) or interacts identically with chiral biological transporters/enzymes if metabolism is being studied.

-

Risk: Using a racemic d4-Citalopram IS for an Escitalopram assay can lead to peak splitting or broadening if the chromatographic method has any chiral selectivity.

Analytical Methodologies & Validation Protocols

Isotopic Purity Determination Workflow

The following Graphviz diagram illustrates the self-validating workflow used to determine isotopic enrichment and release the material.

Figure 1: Workflow for determining Isotopic Enrichment. High-resolution MS is required to distinguish the d4 isotope peak from natural abundance C13 isotopes of lower mass isotopologues.

HPLC Purity Protocol (Chemical Purity)

To replicate the CoA purity data, use the following standardized protocol:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[10]

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 240 nm (Max absorption for the isobenzofuran ring).

-

Acceptance: No single impurity > 0.5%; Total impurities < 2.0%.

Application in Bioanalysis (LC-MS/MS)

(S)-Citalopram-d4 Oxalate is the "Gold Standard" IS for quantifying Escitalopram in human plasma/serum.

Why the Oxalate Salt?

The oxalate salt is chosen over the hydrobromide or hydrochloride for the reference standard because:

-

Crystallinity: It forms a stable, non-hygroscopic solid, ensuring accurate weighing during stock solution preparation.

-

Solubility: It dissolves readily in methanol/water mixtures used for stock solutions.

-

Stoichiometry: The 1:1 salt form is well-defined, reducing errors in free-base equivalent calculations.

Bioanalytical Workflow & Matrix Effect Compensation

The d4-IS compensates for matrix effects (ion suppression/enhancement) because it co-elutes with the analyte but is differentiated by mass.

Figure 2: LC-MS/MS Bioanalytical Workflow. The IS is added early to track recovery and ionization efficiency throughout the entire process.

Mass Transitions (MRM)

For a Triple Quadrupole MS, the typical transitions are:

-

Analyte (Escitalopram): 325.2

109.1 (Quantifier), 325.2 -

Internal Standard (d4-Escitalopram): 329.2

109.1.-

Note: The fragment 109.1 (fluorophenyl moiety) retains the deuterium label, maintaining the mass shift in the product ion. This is crucial. If the fragmentation lost the labeled ring, the IS and Analyte would share the same product ion, potentially increasing noise.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 146571, Escitalopram Oxalate. Retrieved from [Link]

-

Rochat, B., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

-

European Pharmacopoeia (Ph.[3] Eur.). Escitalopram Oxalate Monograph 10/2024:2532.[3] (Standard for unlabeled parent specifications).

Sources

- 1. tlcstandards.com [tlcstandards.com]

- 2. (S)-Citalopram Oxalate | 219861-08-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Escitalopram Oxalate | C22H23FN2O5 | CID 146571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. (S)-Citalopram Oxalate | CAS: 219861-08-2 | ChemNorm [chemnorm.com]

- 6. scispace.com [scispace.com]

- 7. (S)-Citalopram Oxalate | TRC-C505010-100MG | LGC Standards [lgcstandards.com]

- 8. (S)-Citalopram-d4 Oxalate (Escitalopram-d4 Oxalate) | Axios Research [axios-research.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Application of LC-ESI-MS/MS Method for Analysis of Escitalopram Oxalate in Human Urine and Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stability & Storage Protocols for (S)-Citalopram-d4 Oxalate

[1][2][3][4]

Executive Summary

Compound: (S)-Citalopram-d4 Oxalate (Deuterated Escitalopram Oxalate) Application: Internal Standard (IS) for LC-MS/MS quantification of Escitalopram.[1][2][3][4] Criticality: High. As a deuterated internal standard, isotopic purity (>98% D) is the primary quality attribute.[3] Improper storage leads to Hydrogen-Deuterium (H-D) exchange , compromising the mass shift required for accurate quantification.[1][2][3][5]

This guide defines the rigorous storage, handling, and reconstitution protocols required to maintain the chemical and isotopic integrity of (S)-Citalopram-d4 Oxalate.[1]

Physicochemical Profile & Stability Risks[1]

Understanding the molecular vulnerabilities of this compound is the foundation of the storage protocol.[3]

| Property | Specification | Implication for Storage |

| Molecular Formula | C₂₀H₁₇D₄FN₂O[1][2][3][6] • C₂H₂O4 | d4 Labeling : typically on the fluorophenyl ring.[3] Stable C-D bonds, but susceptible to exchange in extreme pH.[3][6] |

| Form | White to off-white crystalline powder | Hygroscopic : The oxalate salt moiety avidly attracts atmospheric moisture.[1][2][3][6] |

| Solubility | Methanol, DMSO, Water (sparingly) | Solvent Choice : Protic solvents (water, MeOH) facilitate H-D exchange over long periods.[2][6] |

| pKa | ~9.5 (Amine), ~1.2 (Oxalic acid) | pH Sensitivity : Unstable in alkaline conditions (pH > 9) due to isobenzofuran ring opening.[2][3][6] |

Core Degradation Mechanisms[1][2]

-

Moisture-Induced Oxalate Dissociation: The oxalate salt is hygroscopic.[1][3] Upon absorbing moisture, the crystal lattice loosens, increasing molecular mobility.[3][6] This facilitates:

-

Hydrolysis: The nitrile group (-CN) can hydrolyze to an amide or acid under prolonged moisture exposure.[1][2][3]

-

H-D Exchange: Water acts as a proton source.[3] While aromatic C-D bonds are robust, trace acidity from the oxalate salt in the presence of water can catalyze slow exchange at the labeling sites over months/years.

-

-

Photolytic Decomposition: While the solid powder is relatively stable, (S)-Citalopram in solution is sensitive to UV light, leading to N-demethylation and fluorophenyl ring cleavage.[1][3]

-

Base-Catalyzed Ring Opening: The isobenzofuran ring is susceptible to nucleophilic attack in basic environments.[1][3] Never store this compound in basic buffers.

Optimal Storage Protocol

This protocol follows a "Defense-in-Depth" strategy to isolate the compound from Heat, Light, Moisture, and Oxygen.[1][6]

A. Long-Term Storage (Powder)[1][2][3]

-

Temperature: -20°C (Standard) or -80°C (Optimal for >2 years).

-

Container: Amber borosilicate glass vial with a Teflon-lined screw cap.[1][3]

-

Atmosphere: Headspace purged with Argon or Nitrogen (Inert Gas).[2][3]

-

Secondary Containment: Sealed within a secondary jar containing activated silica gel or molecular sieves.

B. Working Solution Storage

-

Solvent: Anhydrous Methanol or DMSO.[3]

-

Temperature: -20°C or -80°C.

-

Duration:

-

Constraint: Do not store in aqueous buffers. Prepare aqueous dilutions fresh daily.

Visualization: Storage Decision Logic

The following diagram illustrates the decision matrix for handling incoming shipments and maintaining stock.

Caption: Decision tree for processing (S)-Citalopram-d4 Oxalate from arrival to solution state, prioritizing moisture control and temperature.

Handling & Reconstitution Methodology

To prevent "crashing out" or degradation during use, follow this step-by-step workflow.

Step 1: Acclimatization (Critical)

Before opening the vial, allow it to warm to room temperature (20-25°C) for at least 30 minutes inside a desiccator.[1][2][3]

-

Why? Opening a cold vial in humid air causes immediate condensation on the powder.[3] This moisture initiates hydrolysis and clumping.[3]

Step 2: Weighing & Solubilization[2]

-

Environment: Ideally, weigh inside a glove box or a low-humidity enclosure (<30% RH).[1][3]

-

Tools: Use anti-static weighing boats (glass or plastic). Avoid metal spatulas if possible to prevent trace metal catalysis (use PTFE-coated).[1][2][3]

-

Solvent Addition: Add Anhydrous Methanol or DMSO to the vial.

Step 3: Aliquoting

Never return unused stock to the master vial.[3]

-

Divide the Stock A into single-use aliquots (e.g., 50 µL) in amber HPLC vials or polypropylene microtubes.

-

Purge each aliquot with Nitrogen gas before capping.[3]

-

Store at -80°C.

Step 4: Dilution for Analysis (Just-in-Time)

Dilute Stock A into the aqueous mobile phase (e.g., Water/Acetonitrile + 0.1% Formic Acid) only on the day of analysis .[1][2][3]

-

Warning: Deuterium on the aromatic ring is stable, but if the label is on the propyl chain (less common for d4, but possible), it can exchange in acidic aqueous mobile phases over 24+ hours.[6]

Quality Control & Troubleshooting

Verify the integrity of your standard every 6 months or if retention time shifts occur.

| Issue | Observation | Root Cause | Corrective Action |

| Mass Shift | Decrease in [M+4] intensity; increase in [M+3] | H-D Exchange | Moisture ingress in storage.[1][2][3][6] Discard and replace. |

| Discoloration | Powder turns yellow/brown | Oxidation / Photolysis | Light exposure.[2][3][6] Check amber vial integrity. |

| Retention Shift | Peak elutes earlier/later | Hydrolysis (Ring opening) | pH instability.[2][3][6] Check buffer pH (maintain pH 3-6). |

| Low Signal | Poor ionization | Salt Formation / Precipitation | Incomplete solubility.[2][3][6] Sonicate or check solvent compatibility.[3] |

Visualization: Degradation Pathways

This diagram highlights the chemical risks managed by the storage protocol.[3]

Caption: Chemical degradation pathways triggered by environmental exposure (Light, pH, Moisture).[1][2][3][6]

References

-

Cayman Chemical. (2025).[3][7] Escitalopram (oxalate) Safety Data Sheet. Retrieved from [1][2][3]

-

MedChemExpress. (2025).[3][7] Escitalopram-d4 oxalate Datasheet. Retrieved from [1][2][3]

-

Toronto Research Chemicals. (2024).[3][8] (S)-Citalopram-d4 Oxalate SDS. Retrieved from

-

ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Storage & Stability. Retrieved from

-

BenchChem. (2025).[3][5] Stability of Deuterated Standards: A Comparative Guide. Retrieved from

Sources

- 1. Escitalopram Oxalate | C22H23FN2O5 | CID 146571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-Citalopram Oxalate | CAS: 219861-08-2 | ChemNorm [chemnorm.com]

- 3. Escitalopram Oxalate | C22H23FN2O5 | CID 146571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. emerypharma.com [emerypharma.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Safety and Handling Guide for (S)-Citalopram-d4 Oxalate in a Research Setting

This technical guide provides an in-depth analysis of the safety, handling, and emergency protocols for (S)-Citalopram-d4 Oxalate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety procedures. The information herein is synthesized from authoritative sources, with the understanding that specific safety data for this deuterated isotopologue is often extrapolated from its parent compound, Escitalopram Oxalate.

(S)-Citalopram-d4 Oxalate is a deuterium-labeled version of (S)-Citalopram, the active S-enantiomer of the antidepressant drug Citalopram.[1][2] Its primary application in a research context is as a stable isotope-labeled internal standard for the precise quantification of Escitalopram in biological samples during pharmacokinetic studies, therapeutic drug monitoring, and other analytical applications using mass spectrometry.[3] While deuteration enhances its utility for mass-based detection, the fundamental chemical reactivity and toxicological profile are considered analogous to the non-labeled compound for risk assessment purposes.

Chapter 1: Compound Identification and Physicochemical Properties

Precise identification is the foundation of chemical safety. (S)-Citalopram-d4 Oxalate is known by several synonyms, and its properties are summarized below.

| Property | Data | Source(s) |

| IUPAC Name | (S)-1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl-2,3,5,6-d4)-1,3-dihydroisobenzofuran-5-carbonitrile, oxalate (1:1) | [3] |

| Synonyms | Escitalopram-d4 Oxalate, (S)-(+)-Citalopram-d4 Oxalate | [2][3] |

| Parent Compound CAS | 219861-08-2 (Escitalopram Oxalate) | [1][4] |

| Molecular Formula | C₂₀H₁₇D₄FN₂O · C₂H₂O₄ | [3] |

| Molecular Weight | ~418.45 g/mol | [2] |

| Appearance | White to light yellowish solid/powder | [2][5] |

| Primary Application | Labeled analogue of (S)-Citalopram for use as an internal standard in bioanalysis. | [2][3] |

Chapter 2: Hazard Identification and GHS Classification

The hazard profile for (S)-Citalopram-d4 Oxalate is derived from data on Escitalopram Oxalate. It is crucial to note that classifications can vary between suppliers. While some suppliers do not classify the compound as hazardous under OSHA standards[6][7], a more conservative approach based on aggregated GHS data is recommended for laboratory handling.

The primary hazards are associated with direct contact and inhalation of the powdered form.[4]

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Warning, Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Warning | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Warning, Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Warning, Category 2 | H319: Causes serious eye irritation |

| STOT, Single Exposure | Warning, Category 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple suppliers.[4]

These classifications mandate careful handling to avoid the generation of dust and to prevent any contact with skin and eyes.[8][9]

Chapter 3: Toxicological Profile and Routes of Exposure

The toxicological properties of the deuterated compound have not been fully investigated.[7] Therefore, the risk assessment is based on the pharmacology of Escitalopram, a selective serotonin reuptake inhibitor (SSRI).[2]

-

Primary Routes of Occupational Exposure: The most probable routes of exposure in a laboratory setting are inhalation of aerosolized powder and dermal contact during weighing and transfer operations. Ingestion via hand-to-mouth contact is also possible if proper hygiene is not observed.[10]

-

Pharmacological Effects: As an SSRI, systemic absorption could theoretically lead to pharmacological effects. However, the acute toxicity is considered moderate.[4]

-

Reproductive Toxicity: The parent compound, Escitalopram, has been associated with effects on newborns when used during the third trimester of pregnancy, including complications requiring prolonged hospitalization.[1] While the risk from occupational exposure is significantly lower, this highlights the compound's biological activity and reinforces the need for stringent handling protocols, particularly for researchers of child-bearing potential.

Chapter 4: The Hierarchy of Controls: Engineering and Personal Protective Equipment (PPE)

A robust safety plan prioritizes engineering and administrative controls to minimize reliance on PPE. PPE should be considered the final barrier between the researcher and the chemical hazard.

Caption: Hierarchy of controls, prioritizing engineering solutions over PPE.

4.1. Engineering Controls: The First Line of Defense The primary objective is to contain the powdered compound at the source.

-

Chemical Fume Hood/Ventilated Enclosure: All weighing and reconstitution activities must be performed within a certified chemical fume hood or a ventilated balance enclosure (powder hood). This prevents the inhalation of airborne particles.

-

General Ventilation: The laboratory should be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[8]

4.2. Personal Protective Equipment (PPE): The Final Barrier Selection of appropriate PPE is critical for tasks where direct handling is unavoidable.

-

Eye and Face Protection: Safety goggles with side shields are mandatory.[8] Where there is a risk of splashing during solvent reconstitution, a full face shield should be worn over safety goggles.[10][11]

-

Skin Protection:

-

Gloves: Impervious gloves, such as nitrile gloves, must be worn. Double-gloving is recommended when handling the pure solid. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[12] Hands must be washed thoroughly with soap and water after removing gloves.[10]

-

Gown/Lab Coat: A long-sleeved, closed-front protective gown or lab coat is required to protect the skin and street clothes from contamination.[8][10]

-

-

Respiratory Protection: Not typically required when work is conducted within a proper engineering control like a fume hood.[7] If a significant spill occurs outside of a containment system, a NIOSH-approved respirator with a particle filter may be necessary for cleanup personnel.[12]

Chapter 5: Standard Operating Procedures for Safe Handling and Storage

Adherence to established protocols minimizes risk during routine laboratory operations.

5.1. Safe Handling Protocol

-

Designate Area: Clearly define the area where the compound will be handled (e.g., a specific fume hood).

-

Pre-Handling Check: Ensure the work area is clean, necessary materials (spatula, weigh paper, solvent, waste container) are present, and the fume hood is functioning correctly.

-

Don PPE: Put on all required PPE (lab coat, safety goggles, gloves) before handling the container.

-

Weighing and Transfer:

-

Post-Handling:

-

Tightly seal the primary container.

-

Decontaminate the spatula and work surface.

-

Carefully remove and dispose of gloves and any contaminated disposable items into a designated waste container.

-

Wash hands thoroughly.[6]

-

5.2. Storage Conditions Proper storage is essential for both safety and product integrity.

-

Container: Keep the container tightly closed to prevent contamination and moisture ingress.[6][7][13]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6][7][8]

-

Temperature: While room temperature storage is sometimes cited, refrigeration (2-8°C or -20°C) is often recommended to maintain long-term product quality.[2][8] Always follow the specific storage instructions provided by the supplier.

-

Incompatibilities: Avoid storage with strong oxidizing agents and strong acids.[7]

Chapter 6: Emergency Response Protocols

A clear and practiced emergency plan is non-negotiable.

6.1. Accidental Release Measures (Spill Protocol) The following workflow should be adopted for managing a spill of powdered (S)-Citalopram-d4 Oxalate.

Caption: A step-by-step workflow for responding to a solid chemical spill.

Detailed Spill Cleanup Protocol:

-

Evacuate: Evacuate non-essential personnel from the immediate area.[8][9]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Wear full personal protective equipment, including double nitrile gloves, a lab gown, and safety goggles or a face shield.[8]

-

Containment: Do not create dust. Gently cover the spill with an inert, absorbent material like sand or diatomaceous earth.[5][8]

-

Collection: Carefully sweep or scoop the material into a suitable, sealable container for disposal.[5][9] Label the container clearly.

-

Decontamination: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste and all contaminated cleaning materials in accordance with institutional and local environmental regulations.[8][14]

6.2. First-Aid Measures Immediate and appropriate first aid can significantly reduce the severity of an exposure.[14]

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention. | [8][14] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [14][15] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [8][14] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [8][14][15] |

References

- Cipla USA.

- PAI Pharma.

- Veeprho.(S)

- Therapeutic Goods Administration (TGA).Loxalate (Escitalopram Oxalate)

- Ofipharma.

- AbMole BioScience.

- Pharmaffiliates.Chemical Name : (S)

- PubChem (NIH).

- Cayman Chemical.Escitalopram (oxalate)

- Fisher Scientific.

- Sigma-Aldrich.

- ChemicalBook.

- University of Toledo.HANDLING OF HAZARDOUS DRUGS (HD) Procedure.

- PMC.Safe handling of hazardous drugs.

- CDH Fine Chemical.

- Connor, T. H.Personal Equipment for Use in Handling Hazardous Drugs.

Sources

- 1. tga.gov.au [tga.gov.au]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. veeprho.com [veeprho.com]

- 4. Escitalopram Oxalate | C22H23FN2O5 | CID 146571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ofipharma.com [ofipharma.com]

- 6. usa.cipla.com [usa.cipla.com]

- 7. fishersci.com [fishersci.com]

- 8. abmole.com [abmole.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Pharmacy Purchasing & Products Magazine [pppmag.com]

- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. utoledo.edu [utoledo.edu]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. paipharma.com [paipharma.com]

- 15. chemicalbook.com [chemicalbook.com]

Applications of (S)-Citalopram-d4 Oxalate in forensic toxicology

The Forensic Imperative: Chiral Resolution in SSRI Analysis

In modern forensic toxicology, the distinction between racemic citalopram (Celexa®) and its therapeutically active (S)-enantiomer, escitalopram (Lexapro®), is not merely academic—it is a medicolegal necessity.[1] While citalopram is a 50:50 racemic mixture of (R)- and (S)-enantiomers, escitalopram consists solely of the (S)-enantiomer, which carries the primary serotonin reuptake inhibitory activity.[1][2][3]

The (R)-enantiomer is pharmacologically inactive regarding serotonin reuptake but may contribute to adverse cardiac events (QT prolongation).[1] Consequently, a toxicological finding of "citalopram" without enantiomeric differentiation can lead to critical misinterpretations of the manner of death:

-

Scenario A: A blood concentration of 0.5 mg/L derived from escitalopram ingestion represents a significantly higher effective toxic load than the same concentration derived from racemic citalopram.

-

Scenario B: The presence of the (R)-enantiomer confirms the ingestion of the racemate, whereas its absence confirms the ingestion of the pure (S)-form formulation.

To achieve this resolution, the use of (S)-Citalopram-d4 Oxalate as a chiral-specific Internal Standard (IS) is paramount.[1] Unlike generic racemic IS, the enantiopure deuterated standard ensures perfect co-elution with the active analyte on chiral stationary phases, compensating for the specific matrix effects and ionization suppression experienced by the (S)-isomer.

Technical Profile: (S)-Citalopram-d4 Oxalate[1][4]

(S)-Citalopram-d4 Oxalate acts as the stable isotope-labeled analog of escitalopram.[1][4] Its physicochemical properties are engineered to mirror the target analyte while providing a distinct mass spectral signature.

| Property | Specification | Technical Significance |

| Chemical Name | (S)-1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl-d4)-1,3-dihydroisobenzofuran-5-carbonitrile oxalate | Specificity to the active pharmaceutical ingredient (API).[1][2][5][6] |

| Isotopic Purity | ≥ 99% deuterated forms (d4) | Minimizes contribution to the native analyte signal (M+0), ensuring accurate quantification at low thresholds (LLOQ).[1] |

| Chiral Purity | ≥ 99% (S)-enantiomer | Prevents interference with the (R)-citalopram peak during chiral chromatography.[1] |

| Salt Form | Oxalate | Enhanced stability and solubility in polar organic solvents (MeOH/Water) used in stock preparation. |

| Mass Shift | +4 Da (Parent Ion) | Provides clean separation from the native isotope envelope in MS/MS (MRM) mode.[1] |

Analytical Workflow: Chiral LC-MS/MS Protocol

The following protocol details a self-validating workflow for distinguishing and quantifying citalopram enantiomers in post-mortem blood.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is preferred over SPE for this application to minimize the selective retention bias that some solid-phase sorbents exhibit toward specific enantiomers under non-optimized conditions.

-

Aliquot: Transfer 200 µL of post-mortem blood into a silanized glass tube.

-

Spike IS: Add 20 µL of (S)-Citalopram-d4 Oxalate working solution (100 ng/mL in MeOH).

-

Alkalinization: Add 100 µL of 2 M NaOH (pH > 12) to ensure the drug is in its non-ionized free base form.

-

Extraction: Add 2 mL of n-Butyl Acetate . Vortex vigorously for 2 minutes.

-

Separation: Centrifuge at 3,500 rpm for 10 minutes.

-

Reconstitution: Evaporate the organic supernatant under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase.

Chromatographic Conditions (Chiral Separation)

-

Column: Macrocyclic Glycopeptide (e.g., Chirobiotic V , 250 x 2.1 mm, 5 µm).[1]

-

Mobile Phase: Methanol : Acetic Acid : Ammonium Hydroxide (100 : 0.1 : 0.02, v/v/v).[1]

-

Note: This is a Polar Ionic Mode (PIM) separation.[1] The non-aqueous condition promotes strong ionic interactions between the amine of the drug and the carboxyl groups of the stationary phase.

-

-

Flow Rate: 0.2 mL/min (Isocratic).[1]

-

Run Time: ~15 minutes ((S)-elutes before (R)- typically, or vice versa depending on specific column chemistry; verification with racemate standard is required).

Mass Spectrometry (MS/MS) Settings

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |

| (S)-Citalopram | 325.2 | 109.1 | 262.1 | 28 / 20 |

| (R)-Citalopram | 325.2 | 109.1 | 262.1 | 28 / 20 |

| (S)-Citalopram-d4 | 329.2 | 113.1 | 266.1 | 28 / 20 |

Note: The d4 label is typically on the fluorophenyl ring.[5] Therefore, the fragment containing the ring shifts from 109 to 113.

Data Interpretation & Forensic Significance[3][7][8][10]

The core value of this assay lies in the Enantiomeric Fraction (EF) calculation.

Interpretation Matrix

| Observed EF(S) | Toxicological Conclusion | Clinical Context |

| 0.50 ± 0.05 | Racemic Citalopram | Patient was prescribed Celexa (or generic).[1] Toxicity thresholds must account for the inactive (R)-isomer.[1] |

| > 0.95 | Escitalopram | Patient was prescribed Lexapro.[1] The measured concentration is 100% pharmacologically active. |

| 0.60 - 0.80 | Metabolic Variation / PMR | Potential preferential metabolism of one enantiomer (rare in CYP2C19 extensive metabolizers) or post-mortem redistribution artifacts.[1] Requires genotype verification. |

Post-Mortem Redistribution (PMR): Citalopram exhibits significant PMR (Heart/Femoral blood ratio > 1.0).[1] The use of (S)-Citalopram-d4 allows for precise normalization of matrix effects which often differ between central and peripheral blood due to hemolysis and putrefaction.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the decision logic for forensic classification based on the chiral analysis.

Caption: Logic flow for differentiating SSRI sources using chiral LC-MS/MS with (S)-Citalopram-d4 IS.

References

-

Høiseth, G., et al. (2017).[1] "Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS and application in forensic cases." Drug Testing and Analysis. Link

-

Rochat, B., et al. (2014).[1] "Chiral separation of citalopram and its metabolites in biological fluids by LC-MS/MS." Journal of Chromatography B. Link

-

Segura, L. J., & Bravo, B. (2004).[1] "Postmortem citalopram concentrations: alone or along with other compounds." Journal of Forensic Sciences. Link

-

Viswanathan, K., et al. (2005).[1] "Quantitative determination of enantiomers of citalopram and its metabolites in plasma by chiral LC-MS/MS." Journal of Chromatography B. Link

-

Spigset, O., et al. (2025).[1] "Enantioselective Analysis of Citalopram and Escitalopram in Postmortem Blood." ResearchGate.[1][3][10] Link[1]

Sources

- 1. Escitalopram oxalate | 219861-08-2 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Postmortem citalopram concentrations: alone or along with other compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ipindexing.com [ipindexing.com]

- 9. Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS and application in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of (S)-Citalopram in Human Plasma Using (S)-Citalopram-d4 Oxalate

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of the active enantiomer of citalopram, (S)-citalopram (escitalopram), in human plasma. To ensure the highest level of accuracy and mitigate potential matrix effects, the stable isotope-labeled compound, (S)-Citalopram-d4 Oxalate, is employed as the internal standard. The described protocol, encompassing a straightforward protein precipitation extraction and a rapid chromatographic separation, is tailored for high-throughput analysis in clinical research and therapeutic drug monitoring (TDM) settings. All procedures are in accordance with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1][2]

Introduction: The Rationale for Precise (S)-Citalopram Quantification

Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the management of major depressive disorder and anxiety-related conditions.[3] It is administered as a racemic mixture of two enantiomers, (R)-citalopram and (S)-citalopram. The therapeutic activity, however, is primarily attributed to the (S)-enantiomer, also known as escitalopram, which is a potent inhibitor of serotonin reuptake.[3][4][5] Given that the (S)-enantiomer possesses significantly greater pharmacological activity, its specific quantification is crucial for accurate pharmacokinetic studies and effective therapeutic drug monitoring (TDM).[6][7] TDM helps in optimizing dosing regimens for individual patients, thereby enhancing efficacy and minimizing adverse effects.[6]